Famotidine disulfide

説明

Famotidine disulfide is a compound related to famotidine, a well-known drug used to treat conditions related to excessive acid production in the stomach . Famotidine belongs to the group of medicines known as histamine H2-receptor antagonists or H2-blockers .

Synthesis Analysis

A spectrum technique was created using Ortho-chloranil as the electron acceptor in a charge transfer (CT) complex formation reaction to determine the concentration of famotidine (FMD) in solutions . The complexes of famotidine and Ortho-chloranil were found to have a 2:1 stoichiometry .

Molecular Structure Analysis

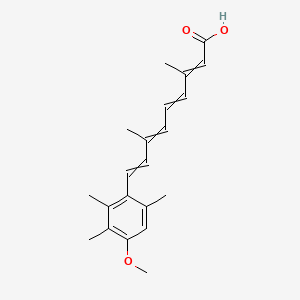

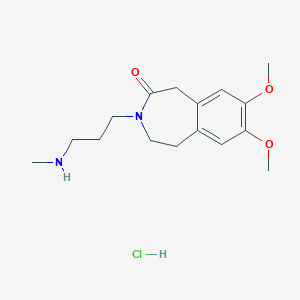

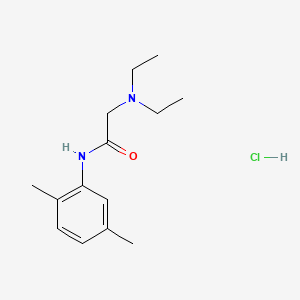

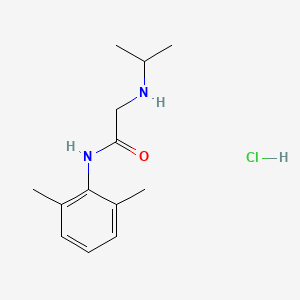

The molecular formula of Famotidine disulfide is C10H14N8S4 . Its InChI is InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) .

Chemical Reactions Analysis

A charge transfer (CT) complex formation reaction was used to determine the concentration of famotidine (FMD) in solutions . The reaction result detected a definite violet color at a maximum absorption wavelength of 546 nm .

Physical And Chemical Properties Analysis

The molecular weight of Famotidine disulfide is 374.5 g/mol . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Famotidine acts as a nanomolar inhibitor of several human and Helicobacter pylori carbonic anhydrases (CAs), suggesting its potential use as an antibacterial agent with a novel mechanism of action (Angeli, Ferraroni, & Supuran, 2018).

Proniosomal systems for famotidine have been developed for prolonged drug delivery, demonstrating the drug's capability for sustained release and increased drug retention, indicating its potential in extended therapeutic applications (Mokale et al., 2016).

Experimental and calculated NMR studies on famotidine provide insights into its molecular structure, which is essential for understanding its interaction with biological molecules and potential modifications for therapeutic use (Barańska, Czarniecki, & Proniewicz, 2001).

Famotidine has been found to improve clinical outcomes in hospitalized COVID-19 patients, suggesting its potential application in the treatment of viral infections (Freedberg et al., 2020).

Research on the crystal structure of copper(II)–famotidine complexes and solution studies of the Cu2+–famotidine–histidine ternary system provide insights into the drug's interaction with metal ions, which could have implications in pharmacology and toxicology (Kubiak et al., 1996).

Studies on the effect of pressure on the polymorphic forms of famotidine have implications for its physical stability and formulation, which are important in drug development and manufacturing processes (Roux, Dávalos, & Jiménez, 2002).

Famotidine's synthesis as a sulphoxide prodrug has been explored to improve its aqueous solubility, indicating potential for enhanced bioavailability and therapeutic effectiveness (Vijayaraj et al., 2014).

Disulfide-based multifunctional conjugates for targeted drug delivery have been researched, highlighting the potential of famotidine in targeted therapy and imaging in cancer treatment (Lee, Sessler, & Kim, 2015).

Safety And Hazards

将来の方向性

Peptide drug development, including famotidine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

特性

IUPAC Name |

2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHJVLVEEDAPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSSCC2=CSC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156054 | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Famotidine disulfide | |

CAS RN |

129083-44-9 | |

| Record name | Famotidine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129083449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW4R9WD6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)